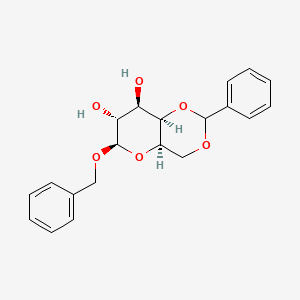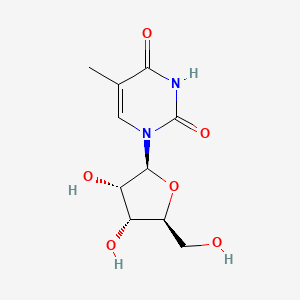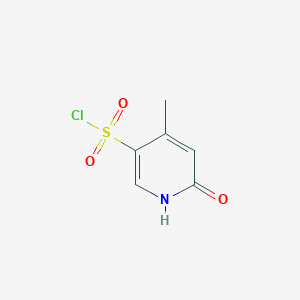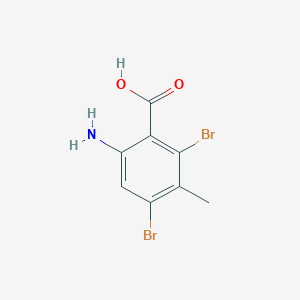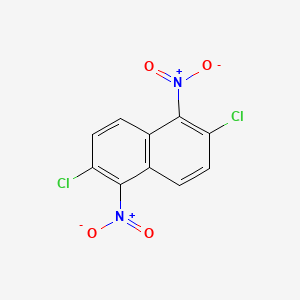
2,6-Dichloro-1,5-dinitronaphthalene
概要
説明
2,6-Dichloro-1,5-dinitronaphthalene is an organic compound with the molecular formula C10H4Cl2N2O4 and a molecular weight of 287.06 g/mol . It is a beige solid that is soluble in chloroform and dichloromethane . This compound is primarily used as an intermediate in the synthesis of other chemicals, particularly polychlorinated naphthalenes, which have various industrial applications .
準備方法
2,6-Dichloro-1,5-dinitronaphthalene can be synthesized through the nitration of 2,6-dichloronaphthalene. The nitration process typically involves the use of mixed acids, such as nitric acid and sulfuric acid, under controlled temperature conditions . The reaction is carried out by slowly adding 2,6-dichloronaphthalene to the mixed acid solution and maintaining the temperature to ensure the formation of the desired dinitro compound . Industrial production methods may involve continuous flow reactors to optimize yield and purity while minimizing the generation of hazardous byproducts .
化学反応の分析
2,6-Dichloro-1,5-dinitronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include catalysts like palladium on carbon for hydrogenation, and bases like sodium hydroxide for nucleophilic substitution . Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of substituted naphthalenes and their derivatives .
科学的研究の応用
2,6-Dichloro-1,5-dinitronaphthalene is used in scientific research for several purposes:
作用機序
The mechanism by which 2,6-Dichloro-1,5-dinitronaphthalene exerts its effects involves the activation of cellular aryl hydrocarbon receptors (AhR) . Upon binding to AhR, the compound can induce various biochemical changes, including alterations in gene expression and enzyme activity . This activation pathway is crucial for understanding the compound’s toxicological and biological effects .
類似化合物との比較
2,6-Dichloro-1,5-dinitronaphthalene is similar to other dinitronaphthalene isomers, such as 1,3-dinitronaphthalene and 1,8-dinitronaphthalene . its unique structure, with chlorine atoms at the 2 and 6 positions, imparts distinct chemical properties and reactivity . Compared to its isomers, this compound is particularly useful in the synthesis of polychlorinated naphthalenes due to its specific substitution pattern .
Similar Compounds
- 1,3-Dinitronaphthalene
- 1,5-Dinitronaphthalene
- 1,8-Dinitronaphthalene
特性
IUPAC Name |
2,6-dichloro-1,5-dinitronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2O4/c11-7-3-1-5-6(10(7)14(17)18)2-4-8(12)9(5)13(15)16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTDSCHHIHWCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


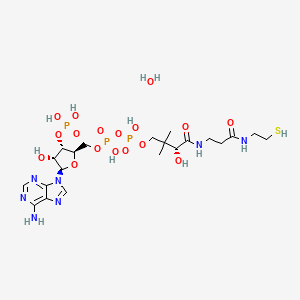
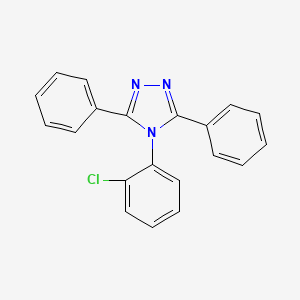

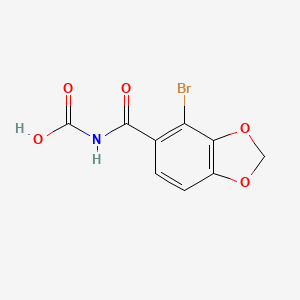
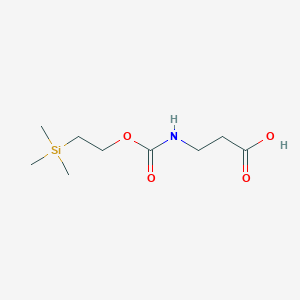
![3-[(E)-2-nitroethenyl]benzoic acid](/img/structure/B8119490.png)


